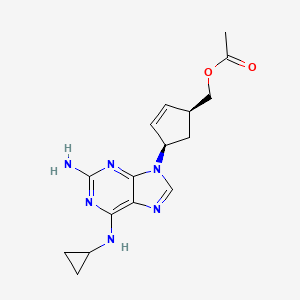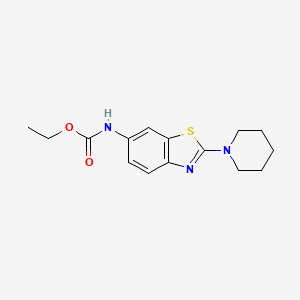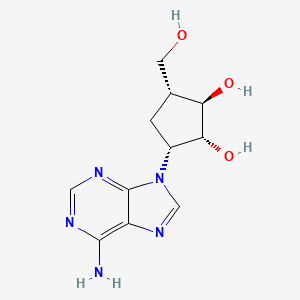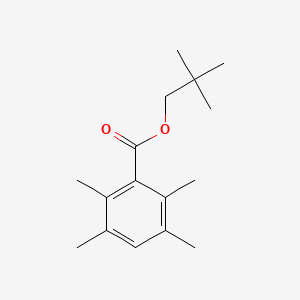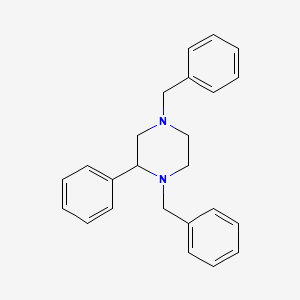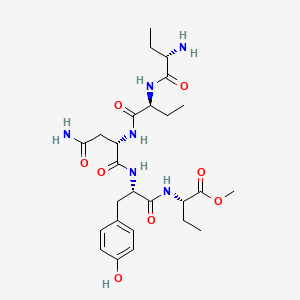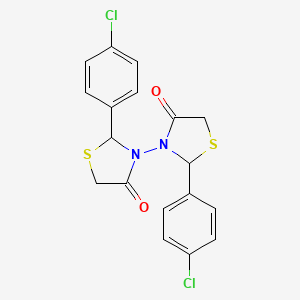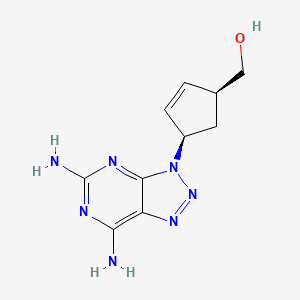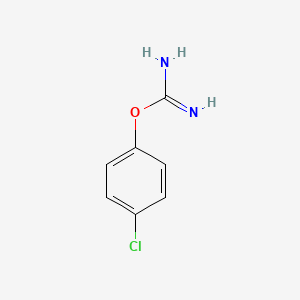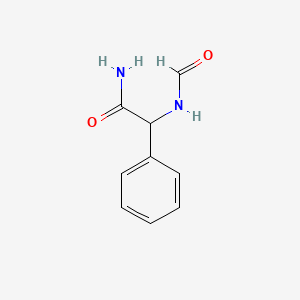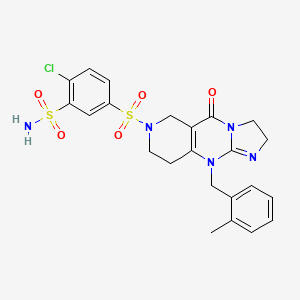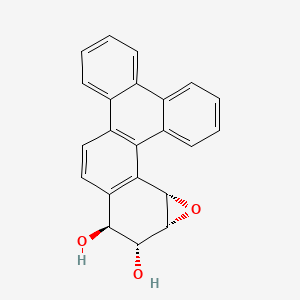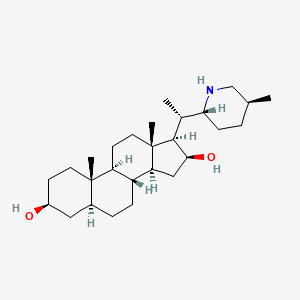
Dihydrotomatidine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrotomatidine B: is a naturally occurring compound found in the leaves of tomatoes and green tomatoes. It is chemically classified as a steroidal alkaloid and is known for its potential health benefits, including its role in preventing muscle wasting. The compound is the aglycone of tomatine and has been studied for its various biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrotomatidine B involves multiple steps, starting from readily available steroidal precursors. The key steps include the formation of the steroidal backbone, followed by specific functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction from natural sources, such as tomato leaves. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation and enzymatic synthesis .
化学反应分析
Types of Reactions: Dihydrotomatidine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted steroidal compounds. These products often retain the biological activity of the parent compound and can exhibit enhanced or modified properties .
科学研究应用
Chemistry: Dihydrotomatidine B is used as a precursor in the synthesis of various steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its role in inhibiting skeletal muscle atrophy. It has been shown to interact with specific molecular targets involved in muscle maintenance and regeneration .
Medicine: The compound is being investigated as a potential therapeutic agent for conditions such as sarcopenia (age-related muscle loss) and osteoporosis. Its ability to reduce muscle weakness and atrophy makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements aimed at improving muscle health and overall physical performance. Its natural origin and health benefits make it an attractive ingredient for nutraceutical products .
作用机制
Dihydrotomatidine B exerts its effects by interacting with specific molecular targets in muscle cells. It inhibits the activity of ATF4, a critical mediator of age-related muscle weakness and atrophy. By reducing the expression of ATF4, the compound helps maintain muscle mass and function. Additionally, it modulates various signaling pathways involved in muscle protein synthesis and degradation .
相似化合物的比较
Tomatidine: The aglycone of tomatine, known for its anabolic properties and ability to prevent muscle wasting.
Ursolic Acid: A natural compound found in various plants, known for its muscle-enhancing and anti-inflammatory effects.
Uniqueness: Dihydrotomatidine B is unique due to its specific interaction with ATF4 and its potent effects on muscle maintenance. Unlike other similar compounds, it has shown a higher efficacy in reducing muscle atrophy and promoting muscle health. Its natural occurrence in tomatoes also makes it a readily available and sustainable source for extraction and production .
属性
CAS 编号 |
1449-16-7 |
|---|---|
分子式 |
C27H47NO2 |
分子量 |
417.7 g/mol |
IUPAC 名称 |
(3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H47NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,28-30H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 |
InChI 键 |
PNCADIYJKRZFGU-HRRTYWNUSA-N |
手性 SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O |
规范 SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



